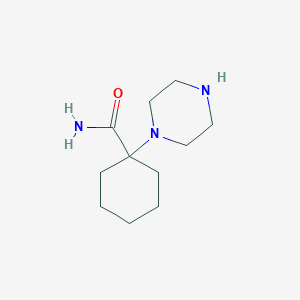
1-(Piperazin-1-YL)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperazin-1-YL)cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C11H21N3O and its molecular weight is 211.309. The purity is usually 95%.
The exact mass of the compound 1-Piperazin-1-ylcyclohexanecarboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging and Receptor Studies
1-Piperazin-1-ylcyclohexanecarboxamide derivatives, such as WAY-100635, have significant applications in scientific research, particularly in positron emission tomography (PET) imaging studies. They are utilized to investigate the 5-HT1A receptor distribution in the human brain, providing insights into psychiatric and neurological disorders. Studies have developed biomathematical models to interpret the kinetics of radioactivity uptake in the brain in terms of receptor-binding parameters, enhancing the understanding of brain receptor dynamics and offering potential for developing diagnostic tools for mental health conditions (Osman et al., 1996).
Novel Psychoactive Substances
Research has also focused on novel psychoactive substances (NPS), like MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), highlighting the importance of understanding the pharmacological and toxicological profiles of such compounds. These studies contribute to the detection and management of drug intoxication and poisoning, improving public health responses to NPS exposure (Helander et al., 2014).
Neurotoxicity and Drug Metabolism
Investigations into the neurotoxicity and metabolism of piperazine derivatives underscore the necessity of evaluating the safety profiles of these compounds. Understanding their metabolic pathways, including the formation of potentially toxic metabolites, is crucial for developing safer therapeutic agents and for the forensic analysis of drug-related deaths (Papsun et al., 2016).
Antihelmintic Treatments
Research on the use of piperazine compounds in antihelmintic treatments has revealed the endogenous formation of N-nitrosamines, demonstrating the importance of monitoring and managing potential carcinogenic risks associated with drug treatments. This research contributes to the safer use of antihelmintic medications, ensuring that the benefits outweigh the risks (Tricker et al., 1991).
Mechanism of Action
Target of Action
Piperazine derivatives have been known to interact with various targets such as gaba receptors and acetylcholinesterase . These targets play crucial roles in neurotransmission and cognitive function.
Mode of Action
Piperazine compounds generally mediate their action by interacting with their targets, causing changes in the target’s function . For instance, some piperazine derivatives can cause paralysis of parasites by interacting with their GABA receptors .
Biochemical Pathways
Piperazine derivatives have been associated with the modulation of various biochemical pathways, including those involved in neurotransmission .
Result of Action
Based on the known effects of similar piperazine derivatives, it can be inferred that the compound may have potential effects on neurotransmission and cognitive function .
Properties
IUPAC Name |
1-piperazin-1-ylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-10(15)11(4-2-1-3-5-11)14-8-6-13-7-9-14/h13H,1-9H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHACUROFDWYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
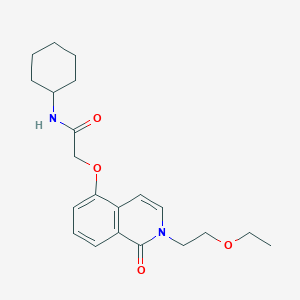
![2-Imidazo[1,5-a]pyridin-1-ylacetic acid](/img/structure/B2727129.png)
![N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2727130.png)
![tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate](/img/structure/B2727132.png)
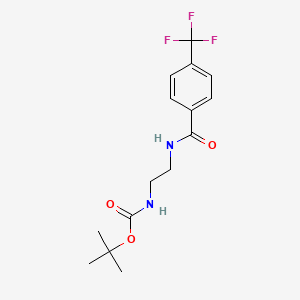
![ethyl 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2727135.png)
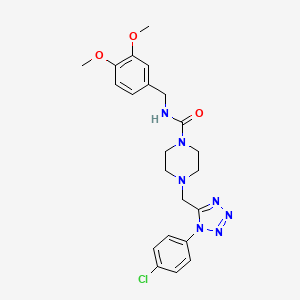
![N-(2-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2727137.png)
![(E)-ethyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2727138.png)
![N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide](/img/structure/B2727139.png)

![[4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride](/img/structure/B2727141.png)
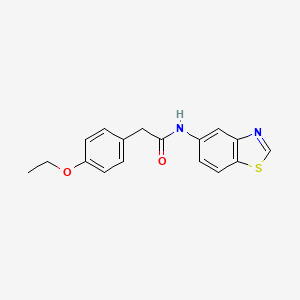
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2727145.png)
